

Application Notes and Protocols: GSK2982772, a Selective RIPK1 Inhibitor in Immunology Research

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Compound of Interest

Compound Name: GSK163929

Cat. No.: B8627810

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in the regulation of inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory cell death, making it a significant therapeutic target for a range of immune-mediated inflammatory diseases. GSK2982772 is a potent, selective, and orally active inhibitor of RIPK1 kinase.[1][2] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its activity and subsequent downstream signaling pathways that lead to inflammation and cell death.[3] These characteristics make GSK2982772 a valuable tool for investigating the role of RIPK1 in immunological processes and for the potential development of novel anti-inflammatory therapies. This document provides detailed application notes and protocols for the use of GSK2982772 in immunology research.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of GSK2982772.

Table 1: In Vitro Potency of GSK2982772

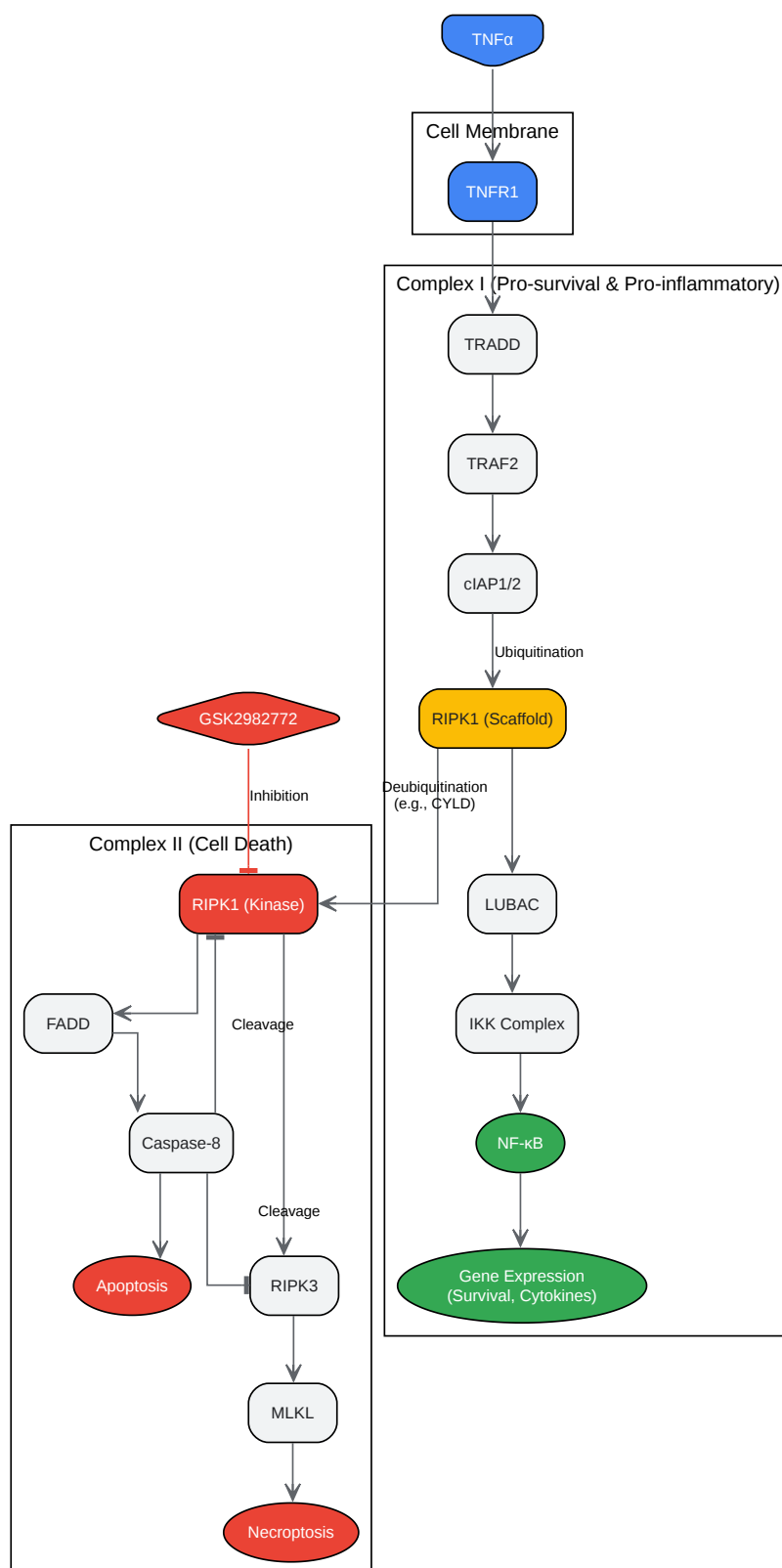
Assay	Cell Line/System	IC50	Reference
RIPK1 Fluorescence Polarization (FP) Binding Assay	Human RIPK1 (1-375)	< 10 nM	[1]
ADP-Glo Kinase Assay	Recombinant Human RIPK1	16 nM	[2]
TNF-Induced Necroptosis	Human Monocytic U937 Cells	< 10 nM	[1]
TNF-Induced Necroptosis	Human Neutrophils	< 10 nM	[1]
Spontaneous Cytokine Release (IL-1 β)	Human Ulcerative Colitis Explants	Concentration-dependent reduction	[1]
Spontaneous Cytokine Release (IL-6)	Human Ulcerative Colitis Explants	Concentration-dependent reduction	[1]

Table 2: In Vivo and Pharmacokinetic Properties of GSK2982772

Species	Dosing	Effect	Reference
Rat	3, 10, and 50 mg/kg (oral)	68%, 80%, and 87% protection from TNF-induced temperature loss	[2]
Human	Single and repeat oral doses	Safe and well-tolerated	[4]

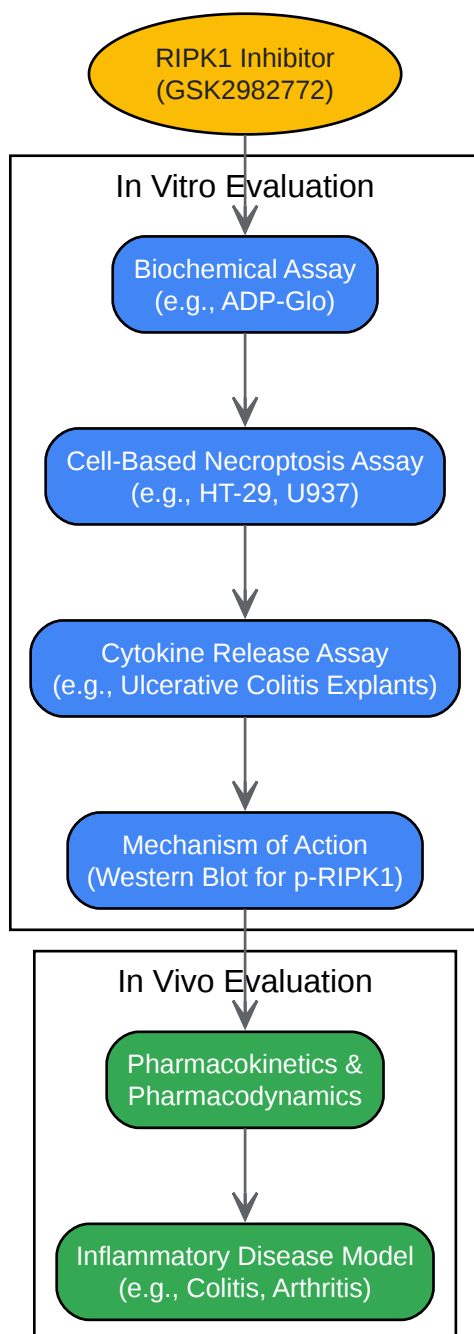
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.



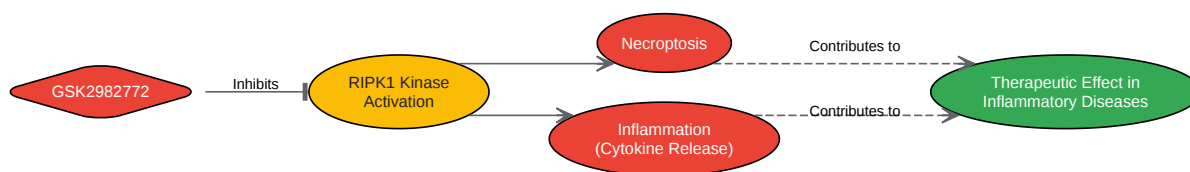
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Figure 1: RIPK1 Signaling Pathway Under TNF α Stimulation.



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Figure 2: General Experimental Workflow for RIPK1 Inhibitor Evaluation.



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